Glycyl-dl-alanin

Übersicht

Beschreibung

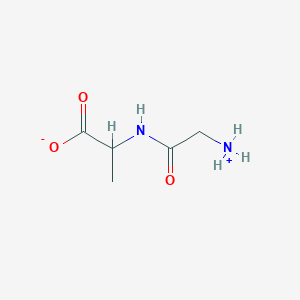

Glycylalanine, also known as Glycyl-L-alanine, is a dipeptide composed of glycine and alanine. It is a simple peptide that plays a significant role in various biochemical processes. The molecular formula of Glycylalanine is C5H10N2O3, and it has a molecular weight of 146.1445 g/mol . This compound is often used in scientific research due to its structural simplicity and versatility.

Wissenschaftliche Forschungsanwendungen

Glycylalanine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide bond formation and hydrolysis.

Biology: Glycylalanine serves as a substrate for studying enzyme kinetics and specificity.

Medicine: It is used in drug design and development, particularly in the synthesis of peptide-based drugs.

Wirkmechanismus

Target of Action

Glycyl-dl-alanine, also known as Glycylalanine, is a dipeptide composed of glycine and alanine

Mode of Action

The exact mode of action of Glycyl-dl-alanine is not well-documented. Dipeptides like Glycyl-dl-alanine can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation. They may also serve as substrates for enzymatic reactions or be involved in signal transduction pathways .

Biochemical Pathways

Glycyl-dl-alanine may participate in several biochemical pathways due to the presence of glycine and alanine, two amino acids involved in numerous metabolic processes. For instance, glycine is critical in the osmoregulation of fishes and shellfishes and improves growth in many farmed animals . Alanine, on the other hand, plays a role in glucose metabolism . .

Pharmacokinetics

As a dipeptide, it’s likely to be absorbed in the intestines, distributed throughout the body, metabolized into its constituent amino acids, and excreted via the kidneys .

Result of Action

They may alter enzyme activity, modulate signal transduction pathways, or affect cellular homeostasis .

Action Environment

The action, efficacy, and stability of Glycyl-dl-alanine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. For instance, the activity of many dipeptides is pH-dependent, and they may be more stable at certain temperatures .

Biochemische Analyse

Biochemical Properties

For instance, they can serve as substrates for peptidases, enzymes that break down peptides .

Cellular Effects

The specific cellular effects of Glycyl-dl-alanine are not well-documented. Dipeptides can influence cell function in several ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Dipeptides can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Dipeptides can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Dipeptides can interact with transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Dipeptides can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glycylalanine can be synthesized through the condensation of glycine and alanine. The reaction typically involves the activation of the carboxyl group of one amino acid and the amino group of the other. Common reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

In industrial settings, Glycylalanine can be produced using enzymatic methods. Enzymes like proteases can catalyze the formation of peptide bonds between glycine and alanine. This method is advantageous due to its specificity and mild reaction conditions, which minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Glycylalanine undergoes various chemical reactions, including:

Oxidation: Glycylalanine can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert Glycylalanine into its reduced forms.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various derivatives with modified functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glycylglycine: Another simple dipeptide composed of two glycine molecules.

Alanylglycine: A dipeptide similar to Glycylalanine but with the order of amino acids reversed.

Glycylserine: A dipeptide composed of glycine and serine.

Uniqueness

Glycylalanine is unique due to its specific combination of glycine and alanine, which imparts distinct structural and functional properties. Its simplicity makes it an ideal model compound for studying peptide chemistry and enzymology .

Biologische Aktivität

Glycylalanine, a dipeptide composed of glycine and alanine, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores the biological activity of glycylalanine, focusing on its synthesis, structural properties, and implications for cellular metabolism and protein synthesis.

Chemical Structure and Properties

Glycylalanine (chemical formula: CHNO) features a peptide bond linking the amino group of glycine (-NH₂) to the carboxyl group of alanine (-COOH). Its structure allows it to participate in various biochemical interactions, influencing metabolic pathways and protein dynamics.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 132.11 g/mol |

| Structure | Dipeptide formed from glycine and alanine |

| Functional Groups | Amine, carboxylic acid |

Biological Roles

Glycylalanine has been identified as a metabolite involved in several biological processes:

- Cellular Metabolism : Glycylalanine may play a role in energy production and cellular respiration by participating in metabolic pathways associated with amino acids.

- Protein Synthesis : As a dipeptide, glycylalanine contributes to the formation of proteins by serving as a building block. Its presence can influence the folding and stability of larger protein structures.

Case Studies on Biological Activity

- Protein Interaction Studies : Research has shown that glycylalanine can stabilize certain protein structures, enhancing their functional properties. For example, studies indicate that dipeptides like glycylalanine can affect the kinetics of protein folding, which is crucial for maintaining cellular functions.

- Metabolic Pathway Analysis : In metabolic studies, glycylalanine has been linked to enhanced ATP production in specific cellular contexts. This suggests that it may have a role in energy metabolism under certain physiological conditions .

- Therapeutic Potential : Preliminary studies indicate that glycylalanine may exhibit protective effects against oxidative stress in cells, potentially making it a candidate for further investigation in neuroprotective therapies .

Synthesis Methods

Glycylalanine can be synthesized through various laboratory methods:

- Solid-Phase Peptide Synthesis (SPPS) : This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support.

- Liquid-Phase Synthesis : Involves the use of solution chemistry to create dipeptides through condensation reactions between amino acids.

Research Findings

Recent studies have provided insights into the biological activity of glycylalanine:

- Metabolomic Profiling : Glycylalanine levels have been measured in various biological samples, revealing its potential as a biomarker for certain metabolic disorders .

- In Vitro Studies : Experiments demonstrate that glycylalanine can enhance the activity of specific enzymes involved in metabolism, suggesting its role as an allosteric modulator .

Eigenschaften

IUPAC Name |

2-[(2-aminoacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZXBVLAVMBEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919063 | |

| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-77-2, 691-81-6, 3695-73-6, 2325-50-0 | |

| Record name | Glycylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522445 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L9158R9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can spectroscopic techniques be used to characterize glycylalanine?

A1: [, , , , , , , , ] Spectroscopic methods are crucial for characterizing glycylalanine. Infrared (IR) spectroscopy helps identify functional groups, particularly the presence of the peptide bond and carboxyl groups. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, provides detailed information about the structure, conformation, and dynamics of glycylalanine in different environments. For instance, 13C NMR can be used to study the carbon-13 chemical shift tensor of the carboxyl carbon in glycylalanine and its peptide derivatives. 119Sn Mössbauer spectroscopy has been instrumental in studying the coordination geometry and bonding in organotin derivatives of glycylalanine.

Q2: How does the structure of glycylalanine influence its dielectric properties?

A2: [] Dielectric studies reveal that glycylalanine, along with other dipeptides like diglycine, dialanine, and alanylglycine, exhibit dipole moments closely aligned with their predicted structures. The activation enthalpies derived from these studies suggest that the breaking of a solute-water hydrogen bond is integral to the relaxation process.

Q3: Does glycylalanine exist in different isomeric forms?

A3: [] Yes, glycylalanine can exist as cis and trans isomers, influenced by the orientation of the peptide bond. The cis isomer of glycylsarcosine methyl ester, for example, cyclises significantly faster than its trans counterpart, likely due to steric factors.

Q4: How does glycylalanine behave in aqueous solutions?

A4: [, , , ] Glycylalanine's behavior in aqueous solutions is heavily influenced by pH. Its solubility in water is moderate. Additionally, it can form complexes with various metal ions, including copper(II), nickel(II), zinc(II), dioxovanadium(V), and dioxouranium(VI), with the stability of these complexes being affected by pH and the specific side chains present.

Q5: What insights have computational chemistry studies provided into the properties of glycylalanine?

A5: [, ] Computational methods like density functional theory (DFT) have been invaluable in understanding the hydration free energies of glycylalanine and its interactions with water molecules. These studies provide insights into its conformational preferences and behavior in solution. For example, DFT calculations suggest that the most stable conformation of glycylalanine in the gas phase is approximately 50.2 kcal/mol lower in energy than its zwitterionic form.

Q6: How does glycylalanine participate in photoinduced electron transfer reactions?

A6: [] UV irradiation of aqueous glycylalanine leads to its degradation. Unlike dipeptides with glycine at the N-terminus (XG peptides), glycylalanine degrades to acetamide without a stoichiometric release of CO2. This suggests the involvement of the alanine side chain in the relaxation of the intermediate diradical formed during photolysis.

Q7: Can glycylalanine be hydrolyzed under hydrothermal conditions? What are the products?

A7: [] Yes, glycylalanine undergoes hydrolysis under hydrothermal conditions, producing glycine and cyclo(Gly-Ala) as products. This cyclodipeptide can further hydrolyze to yield glycine. The reaction pathway likely involves consecutive reversible reactions between cyclodipeptides, linear dipeptides, and amino acids.

Q8: Does glycylalanine react with other organic molecules?

A8: [] Glycylalanine can react with diacetyl (2,3-butanedione) in aqueous solutions, yielding a variety of nitrogen-containing heterocyclic compounds, including oxazoles, pyrazines, pyrroles, and pyridines.

Q9: Can glycylalanine be used in the synthesis of larger peptides?

A9: [, , , ] Yes, glycylalanine is frequently used in peptide synthesis as a building block. Its incorporation into larger peptides can be achieved using various coupling methods, but care must be taken to minimize racemization during these processes.

Q10: Has glycylalanine been explored for its catalytic properties?

A10: [] While glycylalanine itself might not possess inherent catalytic properties, its derivatives have shown potential in catalysis. For example, poly-γ-(l-glycylalanine) propyl siloxane palladium catalysts have been synthesized and investigated for their hydrogenation activity.

Q11: Does glycylalanine play a role in prebiotic chemistry?

A11: [] Glycylalanine has been detected in experiments simulating prebiotic conditions, particularly those mimicking diagenesis in deep marine sediments. This suggests that glycylalanine, and potentially other peptides, could have formed under high-pressure, high-temperature conditions prevalent during early Earth.

Q12: What is the biological significance of glycylalanine?

A12: While glycylalanine is not a naturally occurring dipeptide found in significant quantities in biological systems, it serves as a model compound for understanding peptide bonds and enzymatic activity.

Q13: How does glycylalanine interact with enzymes?

A13: [, ] Glycylalanine acts as a substrate for certain enzymes, such as aminoacylase, a peptidase with optimal activity around pH 8.5. Studies on the pH dependence of aminoacylase activity suggest that only dipeptides with uncharged N-terminal amino acids, like glycylalanine, are recognized as substrates.

Q14: Can modifications to the glycylalanine structure alter its biological activity?

A14: [, ] Yes, structural modifications significantly impact the biological activity of glycylalanine derivatives. For instance, introducing water-soluble groups or side chains, such as lysine, glycylalanine, or other amino acids, at the 7-position of homoeriodictyol (a flavanone with antiplatelet aggregation properties) substantially enhances its water solubility and inhibitory effects on platelet aggregation.

Q15: Can glycylalanine be used as a building block for materials?

A15: [] Yes, recent research highlights the potential of glycylalanine as a building block for metal-organic frameworks (MOFs). MOFs constructed with glycylalanine linkers exhibit unique pressure-sensitive gating properties for gas adsorption, showcasing the versatility of this dipeptide in material science applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.